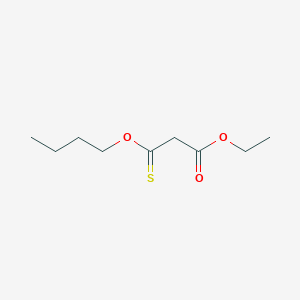

Ethyl 3-butoxy-3-sulfanylidenepropanoate

Description

Ethyl 3-butoxy-3-sulfanylidenepropanoate is a sulfur-containing ester derivative characterized by a propanoate backbone substituted with a butoxy group (–O–C₄H₉) and a sulfanylidene (thione, =S) group at the 3-position.

Properties

CAS No. |

61125-06-2 |

|---|---|

Molecular Formula |

C9H16O3S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

ethyl 3-butoxy-3-sulfanylidenepropanoate |

InChI |

InChI=1S/C9H16O3S/c1-3-5-6-12-9(13)7-8(10)11-4-2/h3-7H2,1-2H3 |

InChI Key |

AMYVXLNOYJFHQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=S)CC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Bromopyruvate (CAS 70-23-5)

Structural Features: Ethyl bromopyruvate features a bromine atom at the α-carbon of the propanoate ester. Its molecular formula is C₅H₇BrO₃ . Reactivity and Applications:

- The bromine substituent enhances electrophilicity, favoring nucleophilic substitution reactions, unlike the thione group in the target compound, which may participate in ligand-metal coordination or redox processes.

- Used as a reactive intermediate in peptide synthesis and kinase inhibitors .

Safety : Classified as hazardous (causes skin/eye irritation) under SDS guidelines .

Ethyl 3-(Methylsulfonyl)propanoate (CAS 118675-14-2)

Structural Features : This compound has a methylsulfonyl (–SO₂–CH₃) group at the 3-position. The sulfonyl group is strongly electron-withdrawing, contrasting with the thione’s moderate electron deficiency .

Applications : Primarily serves as a pharmaceutical intermediate, highlighting the role of sulfonyl groups in enhancing metabolic stability in drug design .

Baccatin III Esters with Butyl/Pentyl Substituents

Structural Features: Complex taxane derivatives with butyl or pentyl ester groups at the 13-position (e.g., Baccatin III 13-ester with butanoylamino-phenylpropanoic acid) . Bioactivity: These esters are critical in paclitaxel analogs, where the alkyl chain length (butyl vs. pentyl) modulates solubility and binding affinity to tubulin . Comparatively, the butoxy group in Ethyl 3-butoxy-3-sulfanylidenepropanoate may influence lipophilicity but lacks the stereochemical complexity of taxane derivatives.

Ethyl Acetate-Extracted Bioactive Compounds

Context: Ethyl acetate is a common solvent for isolating natural products (e.g., curcuminoids from turmeric , gingerols from ginger ). This compound’s ethyl group may similarly aid in formulation or extraction processes.

Comparative Data Table

Research Findings and Inferences

- Electronic Effects: The thione group in this compound may act as a soft ligand for transition metals (e.g., Pd, Pt), unlike the sulfonyl group in Ethyl 3-(methylsulfonyl)propanoate, which is inert in coordination but stabilizes negative charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.